molecular formula C14H21N3O2S B15121037 N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide

Cat. No.: B15121037
M. Wt: 295.40 g/mol
InChI Key: AUTNMQQGHBFBKT-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a cyclopropyl group and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Thiazole to the Morpholine Ring: This step involves the alkylation of the morpholine ring with the thiazole derivative. This can be achieved using a suitable base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Cyclopropyl Substitution: The final step involves the introduction of the cyclopropyl group. This can be done via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and morpholine rings.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel polymers with unique properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving thiazole-containing enzymes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide: Unique due to its specific substitution pattern.

    N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-2-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

    N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its combination of a morpholine ring with a thiazole moiety, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

N-cyclopropyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C14H21N3O2S/c1-9-13(20-10(2)15-9)8-17-5-6-19-12(7-17)14(18)16-11-3-4-11/h11-12H,3-8H2,1-2H3,(H,16,18)

InChI Key

AUTNMQQGHBFBKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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